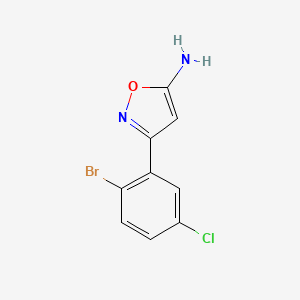
3-(2-Bromo-5-chlorophenyl)isoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-bromo-5-chlorophenyl)-1,2-oxazol-5-amine is a heterocyclic compound that contains both bromine and chlorine atoms attached to a phenyl ring, along with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromo-5-chlorophenyl)-1,2-oxazol-5-amine typically involves the formation of the oxazole ring followed by the introduction of the bromo and chloro substituents. One common method involves the cyclization of an appropriate precursor, such as a 2-bromo-5-chlorobenzonitrile, with hydroxylamine under acidic or basic conditions to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes:
Nitration: of a suitable aromatic compound.
Halogenation: to introduce bromine and chlorine atoms.
Cyclization: to form the oxazole ring.
Purification: steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromo-5-chlorophenyl)-1,2-oxazol-5-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substituted Oxazoles: Formed by substitution reactions.
Oxidized or Reduced Derivatives: Formed by oxidation or reduction reactions.
Coupled Products: Formed by coupling reactions.
Scientific Research Applications
3-(2-bromo-5-chlorophenyl)-1,2-oxazol-5-amine has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(2-bromo-5-chlorophenyl)-1,2-oxazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-5-chlorophenylboronic acid
- 2-bromo-5-chloropyridine
- 5-bromo-2-chlorophenol
Comparison
3-(2-bromo-5-chlorophenyl)-1,2-oxazol-5-amine is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H6BrClN2O |
|---|---|
Molecular Weight |
273.51 g/mol |
IUPAC Name |
3-(2-bromo-5-chlorophenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H6BrClN2O/c10-7-2-1-5(11)3-6(7)8-4-9(12)14-13-8/h1-4H,12H2 |
InChI Key |
JJGIWUCUAHFUFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NOC(=C2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


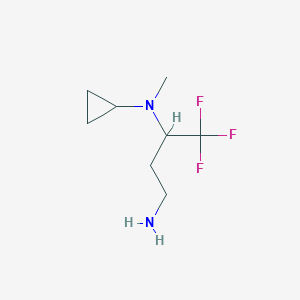
![rac-(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0,2,6]decanehydrochloride](/img/structure/B15327034.png)
![(R)-cyclopropyl-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]methanamine hydrochloride](/img/structure/B15327044.png)
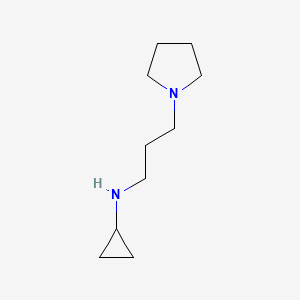
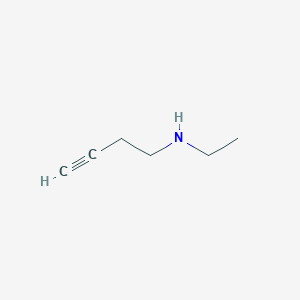
![N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide;hydrochloride](/img/structure/B15327077.png)
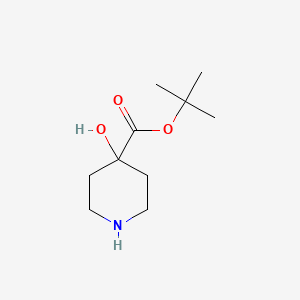

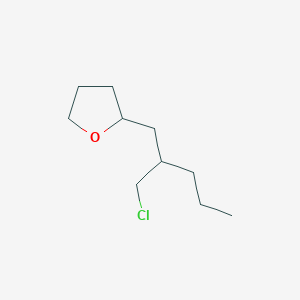
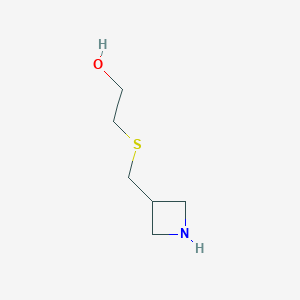
![Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B15327115.png)

![5-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B15327124.png)
![N-[3-[4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B15327131.png)
